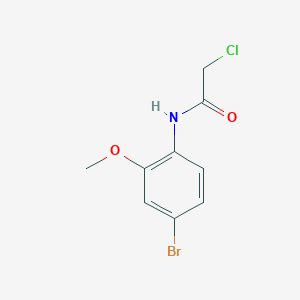
2,5-dichloro-N-ethylbenzamide
描述
2,5-dichloro-N-ethylbenzamide, also known as DEET, is a widely used insect repellent. It was first synthesized in 1953 by the United States Department of Agriculture (USDA) for use by the military. Since then, it has become a popular commercial insect repellent used worldwide. DEET is effective against a wide range of insects, including mosquitoes, ticks, and fleas. The chemical structure of DEET is C12H17Cl2NO.
作用机制
The mechanism of action of 2,5-dichloro-N-ethylbenzamide is not fully understood. However, it is believed that 2,5-dichloro-N-ethylbenzamide works by interfering with the insect's sense of smell. 2,5-dichloro-N-ethylbenzamide may also affect the insect's ability to detect carbon dioxide, which is an important cue for finding a host. 2,5-dichloro-N-ethylbenzamide may also act as an irritant to the insect's antennae, causing it to avoid the treated area.
Biochemical and Physiological Effects:
2,5-dichloro-N-ethylbenzamide has been shown to have a low toxicity to humans and animals. However, some studies have suggested that 2,5-dichloro-N-ethylbenzamide may have neurotoxic effects on the nervous system of insects. 2,5-dichloro-N-ethylbenzamide has also been shown to have an effect on the activity of certain enzymes in the body.
实验室实验的优点和局限性
2,5-dichloro-N-ethylbenzamide is a widely used insect repellent in laboratory experiments. It is effective against a wide range of insects and can be easily applied to experimental setups. However, 2,5-dichloro-N-ethylbenzamide can also interfere with certain experimental procedures, such as behavioral assays, due to its potential effects on the nervous system of insects.
未来方向
There are many future directions for research on 2,5-dichloro-N-ethylbenzamide. Some potential areas of research include:
1. Investigating the mechanism of action of 2,5-dichloro-N-ethylbenzamide in more detail to better understand how it works as an insect repellent.
2. Developing new insect repellents that are more effective and less toxic than 2,5-dichloro-N-ethylbenzamide.
3. Studying the long-term effects of 2,5-dichloro-N-ethylbenzamide exposure on humans and animals.
4. Investigating the effects of 2,5-dichloro-N-ethylbenzamide on non-target insects, such as bees and other pollinators.
5. Developing new methods for applying insect repellents that are more effective and less wasteful than current methods.
Conclusion:
In conclusion, 2,5-dichloro-N-ethylbenzamide is a widely used insect repellent that has been extensively studied for its insect repellent properties. Scientific research has investigated the mechanism of action of 2,5-dichloro-N-ethylbenzamide, its biochemical and physiological effects, as well as its advantages and limitations for lab experiments. There are many future directions for research on 2,5-dichloro-N-ethylbenzamide, including investigating the mechanism of action in more detail, developing new insect repellents, studying the long-term effects of 2,5-dichloro-N-ethylbenzamide exposure, investigating the effects on non-target insects, and developing new methods for applying insect repellents.
科学研究应用
2,5-dichloro-N-ethylbenzamide has been extensively studied for its insect repellent properties. It is one of the most effective and widely used insect repellents available. Scientific research has also investigated the mechanism of action of 2,5-dichloro-N-ethylbenzamide, its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
属性
IUPAC Name |
2,5-dichloro-N-ethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c1-2-12-9(13)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEACFFLHIBYADH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-ethylbenzamide | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-[(4-bromophenyl)methyl]piperidin-4-yl]propanamide](/img/structure/B7590801.png)
![4-bromo-N-[(E)-naphthalen-1-ylmethylideneamino]benzenesulfonamide](/img/structure/B7590804.png)
![4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]benzoic acid](/img/structure/B7590817.png)
![1-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)propan-1-one](/img/structure/B7590831.png)

![N-cyclopropyl-2-[2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide](/img/structure/B7590841.png)

![2-[[5-(4-methoxyphenyl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B7590853.png)

![[4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]methanol](/img/structure/B7590871.png)

